molecular formula C9H12FN B1295025 2-(4-fluorophenyl)-N-methylethanamine CAS No. 459-28-9

2-(4-fluorophenyl)-N-methylethanamine

Cat. No. B1295025
CAS RN: 459-28-9
M. Wt: 153.2 g/mol
InChI Key: NCBPDSPIVAMJIT-UHFFFAOYSA-N
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Description

The compound "2-(4-fluorophenyl)-N-methylethanamine" is a fluorinated aromatic amine that is structurally related to compounds that have been synthesized and studied for their interactions with dopamine receptors and other biological activities. The presence of the fluorine atom on the phenyl ring can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of related fluorinated aromatic amines has been reported in the literature. For example, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene, indicating that similar starting materials and synthetic routes could potentially be applied to synthesize "2-(4-fluorophenyl)-N-methylethanamine" . Additionally, the synthesis of other fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, has been developed using methods like cross-coupling reactions and diazotization, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be characterized using various spectroscopic techniques. For instance, a related compound, N,N'-diphenyl-N,N'-bis(2-fluorophenyl)-1,1'-biphenyl-4,4'-diamine, was synthesized and its structure was elucidated using crystallography, showing a linear centrosymmetric framework . This suggests that "2-(4-fluorophenyl)-N-methylethanamine" could also be structurally characterized using similar methods to determine its conformation and electronic distribution.

Chemical Reactions Analysis

Fluorinated aromatic amines can participate in various chemical reactions. The presence of the fluorine atom can influence the reactivity of the compound, as seen in the synthesis of hybrid molecules like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, which was obtained from a reaction between amphetamine and flurbiprofen . This indicates that "2-(4-fluorophenyl)-N-methylethanamine" may also be used as a building block in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often influenced by the presence of the fluorine atom. For example, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . While the specific properties of "2-(4-fluorophenyl)-N-methylethanamine" are not directly reported, it can be inferred that the fluorine atom would impart similar characteristics of increased lipophilicity and potential for strong interactions with biological targets, as seen in the binding affinities of related compounds for dopamine receptors .

Scientific Research Applications

Synthesis and Analytical Characterization

2-(4-fluorophenyl)-N-methylethanamine and its derivatives have been explored for various potential clinical applications, highlighting its significance in the field of medicinal chemistry. For instance, research into neurokinin-1 receptor antagonists has introduced compounds suitable for clinical administration, demonstrating efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001). Additionally, synthetic methodologies for producing related compounds, such as fluorolintane, have been detailed, emphasizing the compound's relevance in research and potential therapeutic applications (Dybek et al., 2019).

Molecular Structure and Crystallography

Studies on molecular structure and crystallography provide insights into the physicochemical properties of 2-(4-fluorophenyl)-N-methylethanamine derivatives. The crystal packing and hydrogen bonding patterns of certain derivatives have been analyzed to understand their structural stability and potential interactions in biological systems (Butcher et al., 2007).

Pharmacokinetics and Metabolism

Pharmacokinetic and metabolic profiling of related compounds provides essential data for their development as therapeutic agents. For instance, the metabolism of selective androgen receptor modulators in rats has been thoroughly investigated, indicating the compounds' bioavailability, clearance, and extensive metabolism, which are crucial for their pharmacological action (Wu et al., 2006).

Radiosynthesis and Imaging Applications

Radiolabeled derivatives of 2-(4-fluorophenyl)-N-methylethanamine have been synthesized for potential use in imaging studies, such as positron emission tomography (PET), to target specific receptors in the brain. This underscores the compound's applicability in neuroimaging and the study of neurological disorders (Eskola et al., 2002).

Chemical Synthesis and Reactivity

Research into the chemical synthesis and reactivity of 2-(4-fluorophenyl)-N-methylethanamine derivatives has led to the development of regioselectively functionalized compounds. These studies are foundational for the creation of novel molecules with potential therapeutic value (Sanz et al., 2006).

Safety And Hazards

Based on the available data, “2-(4-fluorophenyl)-N-methylethanamine” may pose certain hazards. It is recommended to handle this compound with appropriate safety measures. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future research directions for “2-(4-fluorophenyl)-N-methylethanamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

2-(4-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBPDSPIVAMJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276226
Record name 2-(4-fluorophenyl)-N-methylethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID80276226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-methylethanamine

CAS RN

459-28-9
Record name p-Fluoro-N-methylphenethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-fluorophenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(4-fluorophenyl)ethyl](methyl)amine
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Record name P-FLUORO-N-METHYLPHENETHYLAMINE
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Synthesis routes and methods

Procedure details

To a mixture solution of N-methyl benzylamine (11 g) in dichloromethane and an aqueous solution containing sodium bicarbonate (16 g) was added dropwise 4-fluorophenyl acetyl chloride (12 g) at room temperature with vigorously stirring. After stirring for 1 hour, the organic layer was separated and washed with 2N hydrochloric acid water, water, an aqueous solution of 2N sodium hydroxide and water, in this order. The organic layer was dried with anhydrous magnesium sulfate, and the colorless oily matter (18 g) was obtained. To a suspension of 4 lithium aluminum hydride (4.5 g) in tetrahydrofuran (250 mL) was added dropwise the oily substance (18 g) obtained above in tetrahydrofuran (250 mL) After stirring for 1 hour, water (4.5 mL), an aqueous solution of 15% sodium hydroxide (4.5 mL), and water (13.5 mL) were added in this order, and the resulting precipitate was removed by filtration. The residue that was obtained by evaporated the filtrate in vacuo was purified with NH silica gel (hexane/ethyl acetate), and the colorless oily matter (13.6 g) was obtained. This oily substance was dissolved in methanol (200 mL), a catalytic reduction by 5% palladium-carbon (1 g) was carried out at 50° C. under hydrogen atmosphere, and the title compound (8.55 g) was obtained as a light brown oily substance.
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

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